Trichloro(cyclopent-3-en-1-yl)silane
Description
Trichloro(cyclopent-3-en-1-yl)silane is an organosilicon compound characterized by a cyclopentene ring substituted with a trichlorosilyl group. Its structure combines the reactivity of the silicon-chlorine bonds with the unsaturated nature of the cyclopentenyl moiety, making it a versatile intermediate in organosilicon synthesis. The compound is structurally related to cyclopentyltrichlorosilane (CAS 14579-03-4), but the presence of the double bond in the cyclopentenyl group introduces distinct electronic and steric properties, influencing its reactivity in hydrosilylation, surface modification, and cross-linking applications .
Properties
IUPAC Name |
trichloro(cyclopent-3-en-1-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPYMRUSVZYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60788317 | |
| Record name | Trichloro(cyclopent-3-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60788317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54077-64-4 | |
| Record name | Trichloro(cyclopent-3-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60788317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(cyclopent-3-en-1-yl)silane can be synthesized through the hydrosilylation of cyclopentadiene with trichlorosilane. The reaction typically requires a catalyst, such as a platinum or rhodium complex, to facilitate the addition of the silicon-hydrogen bond across the double bond of cyclopentadiene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trichloro(cyclopent-3-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Hydrosilanes.
Scientific Research Applications
Trichloro(cyclopent-3-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound can be functionalized to create bioactive molecules for use in drug discovery and development.
Medicine: Modified derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is employed in the production of silicone-based materials, adhesives, and coatings due to its ability to form strong bonds with both organic and inorganic substrates.
Mechanism of Action
The mechanism of action of trichloro(cyclopent-3-en-1-yl)silane involves the interaction of its silicon center with various molecular targets. The silicon atom can form covalent bonds with nucleophiles, leading to the formation of new silicon-containing compounds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, applications, and properties of trichloro(cyclopent-3-en-1-yl)silane and analogous compounds:
Key Research Findings
Reactivity in Hydrosilylation :
- Trichloro(3-chloropropyl)silane is synthesized via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃, achieving 93% yield and >99% selectivity . The cyclopentenyl analog may exhibit enhanced reactivity due to the electron-deficient double bond, though catalytic systems would require optimization.
- Fluorinated silanes (e.g., FOTS) demonstrate superior liquid metal etching efficiency compared to hydrocarbon analogs, attributed to strong Si-O-F bonding . Cyclopentenyl silanes are less likely to compete in etching applications due to the absence of fluorination.
Hydrophobicity and Surface Modification: Trichloro(octyl)silane increases the contact angle of PET membranes to >120°, enabling effective oil-water separation . Cyclopentenyl silanes, with their rigid unsaturated rings, may offer intermediate hydrophobicity between linear alkyl (flexible) and fluorinated (highly rigid) derivatives. Trichloro(octadecyl)silane (OTS) forms rigid, ordered monolayers, while PDMS and PFPE brushes create liquid-like surfaces . The cyclopentenyl group’s partial rigidity could balance stability and flexibility in self-assembled monolayers.
Synthetic Utility: Trichloro(hexyl)silane acts as both surfactant and reactant in Si nanocrystal synthesis, forming micellar structures with SiCl₄ . Cyclopentenyl silanes might exhibit similar dual functionality, with the ring structure influencing micelle geometry. Cyclohexenyl derivatives (e.g., trichloro(2-cyclohex-3-en-1-ylethyl)silane) are used in cross-linking applications, suggesting cyclopentenyl analogs could serve in polymer networks or adhesives .
Challenges and Opportunities
- Stability : The unsaturated cyclopentenyl group may increase susceptibility to oxidation compared to saturated analogs, necessitating stabilized storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
